n-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine

Description

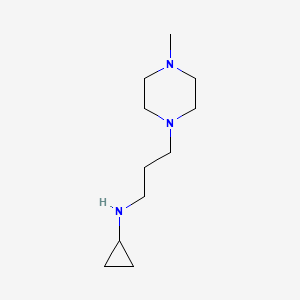

N-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine is a synthetic organic compound featuring a cyclopropanamine core linked via a propyl chain to a 4-methylpiperazine moiety. Its molecular formula is C₁₁H₂₃N₃, with a molecular weight of 197.3 g/mol.

Properties

Molecular Formula |

C11H23N3 |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

N-[3-(4-methylpiperazin-1-yl)propyl]cyclopropanamine |

InChI |

InChI=1S/C11H23N3/c1-13-7-9-14(10-8-13)6-2-5-12-11-3-4-11/h11-12H,2-10H2,1H3 |

InChI Key |

OHJRSPVXIQGRNB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCCNC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 3-(4-methylpiperazin-1-yl)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in dichloromethane.

Major Products Formed:

Oxidation: Formation of corresponding cyclopropanone derivatives.

Reduction: Formation of cyclopropylamines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: n-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is used to study the interactions of cyclopropane-containing molecules with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: Its piperazine moiety is known to interact with various biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of n-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Pyrimido-Oxazin Derivatives (Compound 20b, )

Structure : Compound 20b (C₃₀H₄₂N₆O₃) incorporates a 4-methylpiperazine group within a complex pyrimido-oxazin scaffold, linked to a methoxy-substituted phenyl ring.

Key Differences :

- The target compound lacks the pyrimido-oxazin core, resulting in a simpler structure and lower molecular weight (197.3 vs. ~542.7 g/mol).

- Both share the 4-methylpiperazine group, but 20b includes additional hydrogen-bonding motifs (amide, oxazin) that may enhance target affinity.

Synthesis : Compound 20b was synthesized with 95.77% HPLC purity (retention time: 10.81 min), suggesting robust synthetic protocols. The target compound likely follows analogous coupling steps but omits the pyrimido-oxazin assembly .

Trifluoromethylphenyl-Substituted Piperazine Derivatives ()

Structure : Four compounds (e.g., C₂₅H₃₆F₃N₃O₂, MW: 468.2) feature a cyclopentyl core connected to trifluoromethylphenyl-piperazine groups.

Key Differences :

- Substituents : The target compound uses a cyclopropane ring and methyl-piperazine, whereas these derivatives employ bulkier trifluoromethylphenyl groups.

- Physicochemical Properties: The trifluoromethyl groups increase lipophilicity (ClogP ~4.5 vs. Synthesis: These compounds were synthesized via coupling reactions and purified via HPLC, similar to the target compound’s inferred pathway.

Chlorophenoxy-Substituted Analog ()

Structure: N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine (C₁₂H₁₇ClNO, MW: 225.71) replaces the piperazine group with a chlorophenoxy moiety. Key Differences:

- Electronic Profile: The chlorophenoxy group introduces aromaticity and electron-withdrawing effects, contrasting with the aliphatic, basic piperazine in the target compound.

- Biological Interactions: The aromatic ring enables π-π stacking, absent in the target compound, which may influence target selectivity.

Comparative Data Table

Research Implications

- Structural Simplicity : The target compound’s smaller size (~197 g/mol) may enhance bioavailability compared to bulkier analogs (e.g., 468–542 g/mol), though potency could be lower due to fewer interaction sites .

- Piperazine Modifications : Replacing 4-methylpiperazine with trifluoromethylphenyl groups () increases steric bulk and lipophilicity, which could optimize binding in hydrophobic enzyme pockets .

- Synthetic Feasibility : The high purity of Compound 20b (95.77%) underscores reliable methods for piperazine-containing compounds, suggesting the target compound could achieve similar quality with optimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.